2-Sec-butyl-3-methoxypyrazine

Description

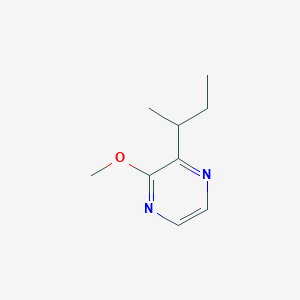

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJVIJVPEQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047082 | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a bell pepper, galbanum odour | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-1.002 | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24168-70-5 | |

| Record name | 2-sec-Butyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sec-butyl-2-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UR370ONE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Sec-butyl-3-methoxypyrazine: Chemical Properties and Structure

Introduction

This compound, a volatile organic compound, is a prominent member of the pyrazine (B50134) family, which is widely recognized for its significant contribution to the aroma and flavor profiles of numerous natural and processed products.[1][2] This pyrazine is particularly known for its characteristic green, earthy aroma, often described as reminiscent of bell peppers, green peas, or galbanum oil.[1][2] It is a key flavor component in various foods and beverages, including asparagus, carrots, peas, and certain wines.[1][2] Beyond its role in the food and fragrance industries, this compound also plays a role in chemical ecology as a semiochemical. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic ether and a derivative of pyrazine.[2][3] Its structure consists of a pyrazine ring substituted with a sec-butyl group at position 2 and a methoxy (B1213986) group at position 3.

| Identifier | Value |

| IUPAC Name | 2-butan-2-yl-3-methoxypyrazine[3][4] |

| CAS Number | 24168-70-5[3][5] |

| Molecular Formula | C₉H₁₄N₂O[1][5][6][7] |

| SMILES | CCC(C)c1nccnc1OC[3][5][] |

| InChI Key | QMQDJVIJVPEQHE-UHFFFAOYSA-N[3][5][] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in flavor and fragrance formulations, as well as for its analysis and purification.

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [1][3][5][7] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2][9] |

| Density | 0.996 g/mL at 25 °C | [5] |

| Boiling Point | 50 °C at 1 mmHg[2][5][10] 99 °C at 20 mmHg[1][11] | [1][2][5][10][11] |

| Refractive Index | n20/D 1.492 (lit.) | [2][5] |

| Flash Point | 171 °F (77.2 °C) | [10] |

| Water Solubility | 229.6 mg/L at 25 °C (estimated) | [10] |

| Vapor Pressure | 0.0995 mmHg at 25°C | [10] |

Experimental Protocols

Synthesis Workflow

The chemical synthesis of this compound and related alkylpyrazines generally involves a two-step process: condensation to form the pyrazine ring, followed by methylation to introduce the methoxy group.[12] A common route involves the condensation of an α-amino acid amide with glyoxal (B1671930) to form a 2-hydroxypyrazine (B42338) intermediate, which is then methylated.[12]

Caption: Generalized synthesis workflow for this compound.

Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase (RP) HPLC.[13]

-

Method: Reverse Phase HPLC[13]

-

Stationary Phase: C18 or Newcrom R1 column.[13]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid is typically used as an additive. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]

-

Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[13]

B. Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For resolving enantiomers and analyzing trace amounts of the compound in complex matrices (e.g., vegetables, insects), multidimensional gas chromatography is employed.[14]

-

Objective: To determine the enantiomeric distribution of 3-sec-butyl-2-methoxypyrazine.[14]

-

Methodology: Heart-cut multidimensional gas chromatography (H/C MDGC) or comprehensive two-dimensional gas chromatography (GC × GC).[14]

-

Columns:

-

Modulation: A dual-jet cryo modulator is used for trapping and focusing analytes transferred from the ¹D to the ²D column before initiating the second-dimension separation with an independent temperature program.[14]

-

Detection: Mass Spectrometric Detection (MS), often in Selected Ion Monitoring (SIM) mode for part-per-billion (ppb) analysis, or tandem MS (MS/MS) and Time-of-Flight (TOF) MS for part-per-trillion (ppt) level analysis.[14]

-

Finding: In various natural sources, only the (S)-enantiomer was detected, which supports the hypothesis that its biosynthesis originates from natural amino acids like L-isoleucine.[14]

Biological and Chemical-Ecological Role

While not used in drug development, this compound is a significant molecule in chemical ecology, acting as an allomone—a type of semiochemical that benefits the emitter by modifying the behavior of the receiver.

It is used as a defensive compound by several aposematic (warningly colored) insects. For example, the wood tiger moth (Arctia plantaginis) and various ladybug species produce this pyrazine as a component of a multimodal defense mechanism to deter predators like birds and ants.[15] The strong, unpleasant odor serves as an effective warning signal.[15]

Caption: Role of this compound as a defensive allomone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 3. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2 Sec Butyl 3 Methoxy Pyrazine Aroma & Flavour Chemical CAS 24168-70-5 – Augustus Oils Ltd [augustus-oils.ltd.uk]

- 5. This compound 99 24168-70-5 [sigmaaldrich.com]

- 6. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 9. This compound, 24168-70-5 [thegoodscentscompany.com]

- 10. echemi.com [echemi.com]

- 11. 2-Methoxy-3-sec-butyl pyrazine(24168-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Green Aroma Fingerprint: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine in Foods and Beverages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-sec-butyl-3-methoxypyrazine, a potent aroma compound, in various foods and beverages. This document offers a comprehensive summary of its quantitative data, detailed experimental protocols for its analysis, and visual representations of analytical workflows.

Introduction

This compound (SBMP) is a naturally occurring nitrogen-containing heterocyclic compound that belongs to the family of methoxypyrazines.[1][2] These compounds are powerful aroma constituents, often associated with "green" or "vegetative" sensory descriptors, such as bell pepper, pea, and earthy notes.[3][4] Due to their extremely low odor thresholds, even trace amounts of these compounds can significantly impact the flavor profile of food and beverage products.[5] SBMP, in particular, has been identified as a key flavor compound in a variety of vegetables, wines, and other food products.[3][6] Understanding its distribution and concentration is crucial for quality control, product development, and sensory analysis in the food and beverage industries. This guide serves as a technical resource for professionals engaged in the study of flavor chemistry and analysis.

Natural Occurrence and Quantitative Data

This compound has been reported in a diverse range of foods and beverages. The following table summarizes the available quantitative data for its concentration in various matrices. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, processing, and geographical origin.

| Food/Beverage | Matrix | Concentration Range | Reference(s) |

| Vegetables | |||

| Carrot (Daucus carota) | Fresh, whole | 0.43 ng/g | [7] |

| Canned, cooked | 0.291 ng/g | [7] | |

| Frozen | 0.224 ng/g | [7] | |

| Sliced, dried | 0.109 ng/g | [7] | |

| Diced, cooked, freeze-dried | 0.070 ng/g | [7] | |

| Green Bell Pepper (Capsicum annuum) | - | Detected, but often less prevalent than Isobutylmethoxypyrazine (IBMP). Specific quantitative data for SBMP is limited. | [3] |

| Peas (Pisum sativum) | - | Detected. Described as contributing to the "earthy, green peppers" aroma. Specific quantitative data for SBMP is limited. | [8] |

| Cucumber (Cucumis sativus) | - | Detected. | [3] |

| Asparagus, Celery, Ginger | - | Reported as a volatile component, but specific quantitative data for SBMP is not readily available. | [4] |

| Beverages | |||

| Wine (Vitis vinifera) | Red and White Wine | Typically < 11.2 ng/L in grapes and wines. In some wines and juice samples, concentrations of 0.1-1.0 ng/L have been found. | [9] |

| Dairy | |||

| Farmstead Cheddar Cheese | Wrapper | 106 - 730 ng/g (ppb) | [10] |

| Rind | 39 - 444 ng/g (ppb) | [10] |

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food and beverage matrices requires sensitive and specific analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Stable Isotope Dilution Assays (SIDA) are often used to improve accuracy and precision.

General Sample Preparation for Solid Foods (e.g., Vegetables)

-

Homogenization: Weigh a representative portion of the solid food sample (e.g., 5-10 g). Dice or chop the sample and homogenize it with a high-speed blender or homogenizer. For some applications, the sample can be frozen in liquid nitrogen and ground to a fine powder.

-

Suspension: Transfer the homogenized sample to a suitable container (e.g., a 50 mL centrifuge tube) and add a specific volume of deionized water or a suitable buffer solution to create a slurry.

-

Salting Out: Add a known amount of sodium chloride (NaCl) to the sample slurry (typically to saturation or a high concentration) to increase the ionic strength of the aqueous phase. This promotes the partitioning of volatile compounds into the headspace.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, preferably a deuterated analog of this compound (e.g., d3-SBMP), to the sample for quantification by stable isotope dilution assay.

Sample Preparation for Liquid Samples (e.g., Wine)

-

Aliquoting: Transfer a precise volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.

-

pH Adjustment: Adjust the pH of the sample if necessary. For methoxypyrazines in wine, adjusting the pH to a neutral or slightly basic level can improve extraction efficiency.

-

Salting Out: Add NaCl to the liquid sample to enhance the release of volatile compounds into the headspace.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Vial Incubation: Seal the headspace vial containing the prepared sample and place it in a temperature-controlled autosampler or water bath. Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Fiber Exposure: Insert the SPME fiber (a common and effective fiber is Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.

-

Extraction: Expose the fiber to the headspace for a specific time (e.g., 30-60 minutes) to allow the analytes to adsorb onto the fiber coating. Agitation of the sample during this step can improve extraction efficiency.

-

Fiber Desorption: After extraction, retract the fiber and immediately insert it into the hot injection port of the gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Typically operated in splitless mode to maximize the transfer of analytes to the column.

-

Column: A capillary column with a suitable stationary phase (e.g., a mid-polar or polar column like a DB-WAX or equivalent) is used for the separation of the methoxypyrazines.

-

Oven Temperature Program: A temperature program is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature, and hold for a period to ensure all compounds of interest are eluted.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its deuterated internal standard.

-

Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of trace-level compounds.[11][12]

-

Internal Standard: A known amount of a stable isotope-labeled version of the analyte (e.g., 2-sec-butyl-3-methoxy-d3-pyrazine) is added to the sample at the beginning of the sample preparation process.

-

Analysis: The sample is then extracted and analyzed by GC-MS.

-

Quantification: The concentration of the native analyte is determined by comparing the peak area ratio of the native compound to its labeled internal standard against a calibration curve prepared with known concentrations of both the native and labeled compounds. This method corrects for losses during sample preparation and analysis, leading to highly accurate results.

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food or beverage sample.

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound in foods and beverages, presenting available quantitative data in a structured format. Detailed methodologies for its extraction and quantification, primarily centered around HS-SPME-GC-MS with stable isotope dilution, have been provided to aid researchers in their analytical endeavors. The provided workflow diagram offers a clear visual representation of the analytical process. This information is intended to be a valuable resource for scientists and professionals in the fields of food science, flavor chemistry, and related disciplines, facilitating a deeper understanding and more precise analysis of this important aroma compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 24168-70-5 [thegoodscentscompany.com]

- 5. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 10. (S)-2-sec-butyl-3-methoxypyrazine, NF0234 [thegoodscentscompany.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Significance of 2-Sec-butyl-3-methoxypyrazine in Wine: A Technical Guide

An in-depth exploration of the sensory threshold, analytical methodologies, and perceptual pathways of a potent, yet elusive, aroma compound in wine.

For Immediate Release

This technical guide provides a comprehensive overview of 2-sec-butyl-3-methoxypyrazine (SBMP), a key aroma compound that, despite its typically low concentrations, can significantly influence the sensory profile of certain wines. Addressed to researchers, scientists, and professionals in drug development with an interest in viticulture and enology, this document synthesizes current knowledge on SBMP's sensory thresholds, details the sophisticated analytical protocols for its quantification, and illustrates the biochemical pathways governing its perception.

Introduction

This compound (SBMP) belongs to a class of potent aromatic compounds known as methoxypyrazines, which are renowned for imparting "green" or "vegetative" aromas to wines. While 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are more extensively studied, SBMP plays a crucial, albeit often subtle, role in the aromatic complexity of varietals such as Cabernet Sauvignon and Merlot noir. Understanding its sensory threshold is paramount for viticulturists and winemakers aiming to manage the aromatic profile of their wines, from vineyard practices to final blending.

Sensory Thresholds: A Comparative Overview

The sensory threshold of an aroma compound is the minimum concentration at which it can be detected or recognized. For SBMP, specific sensory threshold data in wine is limited in the available scientific literature. However, its threshold in water is established to be in the low nanogram per liter (ng/L) range, suggesting a high potential for sensory impact even at trace concentrations in the more complex matrix of wine.

For contextual understanding, the sensory thresholds of the more prevalent methoxypyrazines, IBMP and IPMP, are presented in Table 1. These values highlight the variability of perception across different wine styles, with thresholds generally being higher in red wines due to the masking effects of a more complex matrix. It is anticipated that the sensory threshold for SBMP in wine is likewise higher than its threshold in water.

| Compound | Matrix | Detection Threshold (ng/L) | Recognition Threshold (ng/L) |

| This compound (SBMP) | Water | 1-2[1] | - |

| Wine | Data scarce, but likely higher than in water[1] | - | |

| 3-isobutyl-2-methoxypyrazine (IBMP) | Water | 2[1] | - |

| White Wine / Synthetic Wine | 1-6[1] | 2-8 ("musty"), 8-16 ("green pepper"), 16-64 ("leafy") | |

| Red Wine | 10-16[1] | 15 | |

| 3-isopropyl-2-methoxypyrazine (IPMP) | Water | 1-2[1] | - |

| White Wine / Synthetic Wine | 1-2[1] | - | |

| Red Wine | 2[1] | - |

Table 1: Sensory Thresholds of Key Methoxypyrazines.

Experimental Protocols

The determination of sensory thresholds and the quantification of SBMP in wine require precise and sensitive methodologies. The following sections detail the standard experimental protocols employed in research settings.

Sensory Threshold Determination: ASTM E679-04

The American Society for Testing and Materials (ASTM) standard E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted methodology for sensory analysis.

Methodology:

-

Panelist Selection and Training: A panel of trained assessors is selected based on their ability to consistently detect and describe the aroma of interest.

-

Sample Preparation: A series of samples with increasing concentrations of SBMP are prepared in a base wine that is low in interfering aromas. A control sample (base wine with no added SBMP) is also included.

-

Presentation (Ascending Forced-Choice Triangle Test): Panelists are presented with three samples at each concentration level, two of which are the control and one is the spiked sample. The order of presentation is randomized. Panelists are asked to identify the "odd" sample.

-

Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold for an individual is typically defined as the concentration at which they can correctly identify the spiked sample more than 50% of the time. The group threshold is calculated from the individual thresholds.

Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and selective technique for the quantification of volatile compounds like SBMP in complex matrices such as wine.

Methodology:

-

Sample Preparation: A wine sample is placed in a sealed vial. An internal standard (e.g., a deuterated analog of a related methoxypyrazine) is added for accurate quantification. The pH of the sample may be adjusted to enhance the volatility of the methoxypyrazines.

-

Headspace Solid-Phase Microextraction (HS-SPME): A fused silica (B1680970) fiber coated with a specific sorbent material is exposed to the headspace above the wine sample. Volatile compounds, including SBMP, adsorb onto the fiber.

-

Gas Chromatography (GC): The fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed compounds are desorbed and separated as they travel through a capillary column based on their volatility and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Olfactory Signaling Pathway

The perception of SBMP begins with its interaction with specific olfactory receptors in the nasal cavity. Recent research has identified the olfactory receptor OR5K1 as being responsive to various pyrazines. The binding of an odorant molecule like SBMP to its receptor initiates a cascade of intracellular events, ultimately leading to the perception of smell in the brain.

This signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade:

-

Binding: SBMP binds to the OR5K1 receptor located on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated G-protein (G-olf).

-

Adenylyl Cyclase Activation: The activated G-olf protein then activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission to the Brain: This action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the "green" aroma associated with SBMP.

Conclusion

While the direct sensory threshold of this compound in various wine matrices remains an area for further investigation, its potent aromatic nature is undisputed. The methodologies outlined in this guide provide a robust framework for its quantification and sensory evaluation. Furthermore, the elucidation of the olfactory signaling pathway, initiated by the OR5K1 receptor, offers a molecular basis for understanding its perception. For researchers and professionals in the field, a deeper comprehension of these aspects of SBMP is essential for the continued refinement of wine quality and character.

References

Olfactory Characteristics of 2-Sec-butyl-3-methoxypyrazine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of the enantiomers of 2-sec-butyl-3-methoxypyrazine, a potent aroma compound with a significant impact in the food, beverage, and fragrance industries. This document details the known sensory properties, quantitative odor thresholds, and outlines key experimental protocols for synthesis, chiral separation, and sensory analysis. Additionally, it visualizes the relevant biochemical and experimental workflows.

Introduction

This compound is a heterocyclic aromatic compound renowned for its exceptionally low odor threshold and its contribution to the characteristic aromas of various natural products and processed foods.[1][2][3] It is notably associated with the green, vegetative notes found in bell peppers, peas, and some wines.[4] The presence of a chiral center at the secondary butyl group gives rise to two stereoisomers, (S)-(+)-2-sec-butyl-3-methoxypyrazine and (R)-(-)-2-sec-butyl-3-methoxypyrazine. It is well-established in flavor and fragrance chemistry that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of odor quality and intensity. This guide delves into the distinct olfactory properties of these two enantiomers.

Quantitative Olfactory Data

The odor potency of this compound is among the highest of known aroma compounds. While specific quantitative data for the individual enantiomers are not extensively reported in publicly available literature, the data for the racemic mixture underscore its powerful olfactory impact.

| Compound | Odor Detection Threshold (in water) | Sensory Descriptors |

| Racemic this compound | 0.001 ppb (1 ng/L or 1 ppt)[1][3] | Green pea, green bell pepper-like, musty, vegetative, nutty, peppery, potato-like[1][4] |

| (S)-2-sec-butyl-3-methoxypyrazine | Not available | Cortex green earthy[5] |

| (R)-2-sec-butyl-3-methoxypyrazine | Not available | Cortex green earthy[6] |

Experimental Protocols

Synthesis of Racemic this compound

A plausible synthetic route for racemic this compound involves the condensation of the appropriate amino acid amide with a dicarbonyl compound, followed by methylation.[1]

Procedure:

-

Condensation: L-isoleucine amide is condensed with glyoxal (B1671930) in an appropriate solvent system. The reaction mixture is typically heated to facilitate the formation of the dihydropyrazine (B8608421) intermediate.

-

Oxidation: The dihydropyrazine intermediate is oxidized to the corresponding pyrazine (B50134), 2-sec-butyl-3-hydroxypyrazine. This can be achieved by air oxidation or by using a mild oxidizing agent.

-

Methylation: The resulting hydroxypyrazine is methylated to yield this compound. A common methylating agent for this step is diazomethane, although safer alternatives such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base can also be employed.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to yield the pure racemic this compound.

Chiral Separation of Enantiomers

The separation of the (S) and (R) enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Procedure:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is selected. These are known to be effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the two enantiomers.

-

Injection and Detection: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. Detection is typically performed using a UV detector at a wavelength where the pyrazine ring shows strong absorbance.

-

Fraction Collection: As the separated enantiomers elute from the column, they are collected in separate fractions.

-

Purity Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injection onto the chiral column.

Sensory Analysis: Odor Threshold Determination

The determination of the odor detection threshold is performed using a trained sensory panel and a standardized methodology such as Gas Chromatography-Olfactometry (GC-O) coupled with a forced-choice test.

Procedure:

-

Panelist Training: A panel of assessors is trained to recognize and describe the specific aroma of this compound. Their individual sensitivity to the compound is also assessed.

-

Sample Preparation: A stock solution of the purified enantiomer is prepared in a suitable solvent (e.g., ethanol). A series of dilutions in odor-free water are then prepared.

-

Gas Chromatography-Olfactometry (GC-O): The diluted samples are injected into a gas chromatograph equipped with a sniffing port. The effluent from the GC column is split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.

-

3-Alternative Forced-Choice (3-AFC) Test: At the sniffing port, panelists are presented with three sniffing events in succession. Two contain blank air (or solvent), and one contains the diluted odorant at a specific concentration. The panelist's task is to identify the odorous sample.

-

Threshold Determination: The concentration at which a panelist can correctly identify the odorous sample with a certain degree of statistical significance (typically 50% above chance) is determined as their individual odor detection threshold. The group threshold is then calculated from the individual thresholds.

Olfactory Signaling Pathway

The perception of odors, including those of pyrazines, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound enantiomers has not been definitively identified, the general signaling cascade is well-understood. Research has identified the human olfactory receptor OR5K1 as being responsive to a range of pyrazines.

The signaling cascade proceeds as follows:

-

Binding: An odorant molecule binds to a specific olfactory receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which activates an associated G-protein (Gα_olf).

-

Adenylyl Cyclase Activation: The activated Gα_olf subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

Conclusion

The enantiomers of this compound are potent aroma compounds with characteristic green and earthy notes. While the racemic mixture has a well-documented, extremely low odor threshold, further research is needed to quantify the specific thresholds of the individual (S) and (R) enantiomers and to fully characterize any qualitative differences in their aroma profiles. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and detailed sensory analysis of these important chiral odorants. A deeper understanding of their interaction with specific olfactory receptors will further elucidate the molecular basis of their perception and their significant role in the chemistry of flavors and fragrances.

References

- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. chemcom.be [chemcom.be]

- 4. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-2-sec-butyl-3-methoxypyrazine, NF0234 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

Biosynthesis of 2-Sec-butyl-3-methoxypyrazine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-sec-butyl-3-methoxypyrazine (SBMP), a potent aroma compound found in various plants, notably grapes (Vitis vinifera). This document outlines the proposed biosynthetic pathway, key enzymes involved, quantitative data, and detailed experimental protocols relevant to the study of this molecule.

Introduction to this compound

This compound is a member of the methoxypyrazine family, which are nitrogen-containing heterocyclic compounds known for their powerful and distinctive aromas. SBMP, along with its analogs 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), contributes to the "green" or "vegetative" aromas in many fruits and vegetables, and subsequently in products like wine. These compounds have extremely low sensory detection thresholds, making them significant contributors to the overall flavor profile even at trace concentrations.[1] Understanding the biosynthetic pathway of SBMP is crucial for applications in agriculture, food science, and potentially for the development of novel flavor compounds and pharmaceuticals.

The Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that is believed to be analogous to the pathways for other methoxypyrazines. The proposed pathway begins with an amino acid precursor and culminates in a final methylation step.

Precursor Molecule

The biosynthesis of SBMP is thought to originate from the branched-chain amino acid L-isoleucine . This is analogous to the proposed origins of IBMP from leucine (B10760876) and IPMP from valine.

Formation of the Hydroxypyrazine Intermediate

The initial steps of the pathway, leading from L-isoleucine to the pyrazine (B50134) ring structure, are not yet fully elucidated. However, a key non-volatile intermediate, 2-hydroxy-3-sec-butylpyrazine , is formed. The formation of the pyrazine ring is hypothesized to involve the condensation of an amino acid derivative with a dicarbonyl compound, such as glyoxal.[2]

The Final Methylation Step

The final and well-characterized step in the biosynthesis of SBMP is the O-methylation of 2-hydroxy-3-sec-butylpyrazine. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[3][4] These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the pyrazine ring, resulting in the formation of the volatile this compound. In grapevine, several OMTs, including VvOMT1, VvOMT2, and VvOMT3, have been identified and shown to be active in the methylation of hydroxypyrazines.[4][5]

Quantitative Data

Quantitative analysis of SBMP and related compounds is essential for understanding their contribution to aroma and for studying the efficiency of the biosynthetic pathway.

Concentration of this compound in Grapes and Wine

The concentration of SBMP in grapes and wine is typically in the nanogram per liter (ng/L) range.

| Product | Concentration Range (ng/L) | Reference |

| Grapes | < 11.2 | [6] |

| Wine | < 11.2 | [6] |

| Merlot Wines | 5 - 10 | [7] |

Sensory Detection Thresholds

SBMP is a potent aroma compound with a very low odor detection threshold.

| Compound | Matrix | Threshold (ng/L) | Reference |

| This compound | Water | 1 | [1] |

Enzyme Kinetics

Specific kinetic data for Vitis vinifera O-methyltransferases with 2-hydroxy-3-sec-butylpyrazine as a substrate are not extensively reported in the literature. However, kinetic studies have been performed on these enzymes with the analogous precursors for IBMP and IPMP, providing insight into their potential activity with the SBMP precursor.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| VvOMT1 | 2-Hydroxy-3-isobutylpyrazine | 11.7 ± 1.5 | 11.2 ± 0.4 | [4] |

| VvOMT1 | 2-Hydroxy-3-isopropylpyrazine | 20.8 ± 3.4 | 2.1 ± 0.1 | [4] |

| VvOMT2 | 2-Hydroxy-3-isobutylpyrazine | 19.4 ± 2.9 | 1.8 ± 0.1 | [4] |

| VvOMT2 | 2-Hydroxy-3-isopropylpyrazine | 12.3 ± 1.8 | 9.8 ± 0.5 | [4] |

Note: Data for 2-hydroxy-3-sec-butylpyrazine is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Quantification of this compound using HS-SPME-GC-MS

This protocol describes the extraction and quantification of SBMP from a plant matrix (e.g., grape must) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[8][9]

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated SBMP, [²H₃]-SBMP)

-

GC-MS system

Procedure:

-

Sample Preparation: Place 5 mL of the sample (e.g., grape must) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

-

Matrix Modification: Add NaCl to saturate the solution (approximately 1.5 g). This increases the ionic strength and enhances the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and incubate at 40°C for 10 minutes with agitation to allow for equilibration of the analytes between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.

-

Desorb the analytes from the fiber for a specified time (e.g., 5 minutes).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C, ramp to 250°C).

-

Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

-

Quantification:

-

Create a calibration curve using standards of known SBMP concentrations and a constant concentration of the internal standard.

-

Calculate the concentration of SBMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro O-Methyltransferase (OMT) Assay

This protocol describes a method to measure the activity of OMTs in converting 2-hydroxy-3-sec-butylpyrazine to SBMP. This assay can be performed using purified recombinant enzymes or crude plant protein extracts. The method described here is a radioactive assay using ³H-labeled SAM.

Materials:

-

Purified OMT enzyme or crude protein extract

-

2-hydroxy-3-sec-butylpyrazine (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

A known concentration of 2-hydroxy-3-sec-butylpyrazine

-

A known amount of purified enzyme or protein extract

-

-

Initiate Reaction: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

-

Extraction of Product:

-

Add an equal volume of ethyl acetate to the reaction mixture to extract the radiolabeled SBMP product.

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Scintillation Counting:

-

Transfer a portion of the ethyl acetate (organic) phase to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

The amount of product formed is proportional to the measured radioactivity.

-

Enzyme activity can be calculated and expressed in units such as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

-

By varying the substrate concentration, kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten plots.

Conclusion

The biosynthesis of this compound in plants is a complex process involving the conversion of L-isoleucine to a hydroxypyrazine intermediate, followed by a final methylation step catalyzed by O-methyltransferases. While the general pathway is understood, further research is needed to fully elucidate the initial steps and to determine the specific enzyme kinetics for the formation of SBMP. The experimental protocols provided in this guide offer a framework for researchers to quantify SBMP and to characterize the enzymes involved in its biosynthesis, contributing to a deeper understanding of this important aroma compound.

References

- 1. winetocellar.co.nz [winetocellar.co.nz]

- 2. researchgate.net [researchgate.net]

- 3. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Green Essence: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine as a Flavor Compound

Introduction

2-sec-butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring flavor compound renowned for its distinctive green, earthy, and bell pepper-like aroma. As a member of the methoxypyrazine family, it plays a crucial role in the characteristic flavor profiles of a variety of foods and beverages, from vegetables to wines. Its extremely low odor threshold makes it a significant contributor to the sensory experience, even at trace concentrations. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and analytical methodologies related to SBMP, tailored for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Discovery and History

The discovery of methoxypyrazines as key flavor compounds dates back to the 1960s. The seminal work on the closely related 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) in bell peppers by Buttery et al. in 1969 paved the way for the identification of other potent pyrazines.

Subsequent research has identified SBMP as a natural volatile constituent in a range of foods, including asparagus, carrots, celery, cucumber, peas, bell peppers, and certain cheeses.[2] In the world of oenology, SBMP has been recognized as a contributor to the vegetative or herbaceous notes in grape varieties such as Cabernet Sauvignon and Sauvignon blanc.[3]

Chemical Properties and Flavor Profile

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₁₄N₂O.[4] It is characterized by a pyrazine (B50134) ring substituted with a sec-butyl group and a methoxy (B1213986) group.

Flavor Profile: The sensory characteristics of SBMP are consistently described as:

The chirality of the sec-butyl group can influence the odor characteristics, though this is not extensively detailed in the available literature for SBMP specifically.

Quantitative Data

The potency of this compound as a flavor compound is underscored by its extremely low odor and taste thresholds. The following tables summarize key quantitative data from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24168-70-5 | [4] |

| Molecular Formula | C₉H₁₄N₂O | [4] |

| Molecular Weight | 166.22 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 99 °C at 20 mmHg; 50 °C at 1 mmHg | [4][7] |

| Refractive Index | n20/D 1.49 | [4] |

| Density | 0.996 g/mL at 25 °C | [7] |

Table 2: Odor and Taste Thresholds of this compound

| Matrix | Threshold Type | Threshold Concentration | Reference(s) |

| Water | Odor | 1 part per 10¹² (1 pg/L) | [8] |

| Wine (general) | Odor | 1-2 ng/L (in water) | [9] |

Table 3: Reported Concentrations of this compound in Food and Beverages

| Product | Concentration Range | Reference(s) |

| Wine (general) | <10 ng/L | [3] |

| Sauvignon blanc wines | 0.1 - 1.0 ng/L | [10] |

| Cabernet Sauvignon & Merlot wines | 5 - 10 ng/L | [11] |

| Beetroot | 5600 ng/L | [3] |

Experimental Protocols

The analysis of this compound requires highly sensitive analytical techniques due to its low concentrations in natural products.

Protocol 1: Synthesis of this compound (Adapted from Seifert et al., 1970)

This protocol is a generalized representation of the synthesis described by Seifert et al. and more recent modifications.[1][12]

-

Amino Acid Esterification: Convert L-isoleucine to its methyl ester hydrochloride by reacting with anhydrous methanol (B129727) and a catalyst such as thionyl chloride or trimethylchlorosilane.

-

Condensation: React the L-isoleucine methyl ester hydrochloride with glyoxal (B1671930) in the presence of a base to form 2-hydroxy-3-sec-butyl-pyrazine.

-

Chlorination: Treat the 2-hydroxy-3-sec-butyl-pyrazine with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-3-sec-butyl-pyrazine.

-

Methoxylation: React the 2-chloro-3-sec-butyl-pyrazine with sodium methoxide (B1231860) in methanol to substitute the chlorine atom with a methoxy group, yielding this compound.

-

Purification: The final product is purified by distillation under reduced pressure.

Protocol 2: Extraction and Quantification of this compound from a Food Matrix (e.g., Wine) using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is a composite of modern analytical methods described in the literature.[11][13]

-

Sample Preparation:

-

Place a known volume of the wine sample (e.g., 10 mL) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride to increase the ionic strength of the sample and enhance the release of volatile compounds.

-

Add a known amount of a suitable internal standard (e.g., a deuterated analog of a related methoxypyrazine) for accurate quantification.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Equilibrate the sample at a controlled temperature (e.g., 40-50°C) with agitation for a set period (e.g., 15 minutes).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continued agitation and temperature control.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (GC).

-

Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Detect and identify the compounds using a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

Quantify this compound by comparing its peak area to that of the internal standard.

-

Protocol 3: Determination of Odor Threshold by a Forced-Choice Ascending Concentration Series Method (ASTM E679)

This is a standardized method for determining sensory thresholds.[14][15]

-

Panelist Selection and Training: Select a panel of assessors and train them to recognize the specific aroma of this compound.

-

Sample Preparation: Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water or a deodorized base wine). The concentration steps should increase geometrically (e.g., by a factor of 2 or 3).

-

Presentation: Present the samples to the panelists in an ascending order of concentration. At each concentration level, present a set of three samples (a triangle test), where two are blanks (the neutral medium) and one contains the odorant. The position of the spiked sample within the triangle is randomized.

-

Evaluation: Each panelist is required to identify the odd sample in each triangle.

-

Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade. While the specific OR for SBMP has not been definitively identified, research on related pyrazines suggests the involvement of receptors from the OR2AG1 and OR5K1 families.[16] The general olfactory signal transduction pathway is as follows:

Caption: Olfactory signal transduction cascade initiated by this compound.

Biosynthesis

The biosynthetic pathway of this compound in plants has not been as extensively studied as that of 2-isobutyl-3-methoxypyrazine (IBMP). However, based on the structural similarities and the known biosynthesis of IBMP, a parallel pathway can be proposed.[17][18][19] The final step in the biosynthesis of methoxypyrazines is the O-methylation of a non-volatile hydroxypyrazine precursor, catalyzed by an O-methyltransferase (OMT).[18]

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound is a flavor compound of significant interest due to its potent and distinctive green aroma. Its presence, even at parts-per-trillion levels, can profoundly impact the sensory profile of foods and beverages. Understanding its chemical properties, analytical methodologies, and biosynthetic origins is crucial for flavor chemists, food scientists, and oenologists seeking to modulate its concentration and impact. Further research into its specific olfactory receptors and the detailed enzymatic steps of its biosynthesis will continue to enhance our ability to harness and control this powerful "green essence."

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. This compound, 24168-70-5 [thegoodscentscompany.com]

- 7. This compound 99% | 24168-70-5 [sigmaaldrich.com]

- 8. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 13. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. img.antpedia.com [img.antpedia.com]

- 16. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Sec-butyl-3-methoxypyrazine in Coffee's Aromatic Complexity: A Technical Guide

An in-depth exploration of the chemical properties, formation, sensory impact, and analytical methodologies of a key coffee aroma compound.

Introduction

The rich and inviting aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that contribute significantly to the characteristic roasty, nutty, and earthy notes. This technical guide focuses on a specific and potent pyrazine (B50134), 2-sec-butyl-3-methoxypyrazine, delving into its fundamental characteristics and its nuanced contribution to the overall coffee aroma profile. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, providing a comprehensive overview of this impactful aroma compound.

Chemical Properties and Sensory Profile

This compound is a potent aroma compound with a distinct sensory profile. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-methoxy-3-(1-methylpropyl)pyrazine |

| CAS Number | 24168-70-5[1] |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Description | Green, earthy, bell pepper, nutty, pea-like |

The aroma of this compound is predominantly characterized by "green" and "earthy" notes, often specifically described as reminiscent of green bell pepper.[2][3] Its potent nature means that even at very low concentrations, it can significantly influence the perceived aroma of coffee.

Formation During Coffee Roasting

The formation of this compound is a direct result of the complex chemical transformations that occur during the roasting of green coffee beans. The primary mechanisms responsible are the Maillard reaction and the subsequent Strecker degradation.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is initiated at temperatures around 140-165°C. This reaction produces a cascade of intermediate products, including dicarbonyl compounds.

These dicarbonyls then participate in the Strecker degradation of specific amino acids. In the case of this compound, the key amino acid precursor is L-isoleucine. The Strecker degradation of isoleucine yields 2-methylbutanal, a Strecker aldehyde. This aldehyde, along with an amino-carbonyl intermediate, then reacts to form the pyrazine ring structure. The final step involves methylation to produce the methoxypyrazine.

Quantitative Data and Contribution to Coffee Aroma

The concentration of this compound in coffee is influenced by several factors, including the coffee species, geographical origin, and most significantly, the degree of roast. While data for roasted coffee is limited, a study on green coffee beans provides a baseline for its occurrence.

| Coffee Species | Geographical Origin | Concentration (ng/g) | Reference |

| Arabica | Brazil | 0.03 - 0.12 | [4] |

| Arabica | Colombia | 0.04 - 0.15 | [4] |

| Arabica | Ethiopia | 0.02 - 0.08 | [4] |

| Robusta | Vietnam | 0.05 - 0.25 | [4] |

| Robusta | Indonesia | 0.06 - 0.30 | [4] |

Sensory Threshold and Odor Activity Value (OAV)

The sensory detection threshold is the minimum concentration of a substance that can be detected by the human senses. For this compound, the odor threshold has been determined in water to be extremely low, at approximately 0.001 µg/L (1 part per trillion).[5] It is important to note that the sensory threshold in a complex matrix like coffee is likely to be different due to the presence of numerous other volatile and non-volatile compounds that can have masking or synergistic effects. To date, a specific sensory detection threshold for this compound in a coffee matrix has not been reported in published research.

The Odor Activity Value (OAV) is a measure of the importance of a single compound to the overall aroma of a product. It is calculated by dividing the concentration of the compound by its sensory detection threshold. Due to the lack of a defined sensory threshold in coffee, a precise OAV for this compound in coffee cannot be calculated at this time. However, given its extremely low threshold in water, it is highly probable that it possesses a significant OAV in coffee, even at the low ng/g concentrations found in green beans, and likely higher concentrations in roasted coffee.

Analytical Methodologies

The accurate quantification of this compound in coffee requires sensitive and selective analytical techniques due to its low concentration and the complexity of the coffee matrix. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Experimental Protocol: HS-SPME-GC-MS

The following protocol provides a general framework for the analysis of this compound in roasted coffee. Optimization of specific parameters may be required depending on the instrumentation and specific coffee samples.

1. Sample Preparation:

-

Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the release of volatile compounds.

-

Weighing: A precise amount of ground coffee (e.g., 1.0 g) is weighed into a headspace vial (e.g., 20 mL).

-

Internal Standard: A known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the vial for accurate quantification.

-

Matrix Modification: An aqueous salt solution (e.g., NaCl) is often added to the vial to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace.

2. HS-SPME Parameters:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds, including pyrazines.[6][7][8]

-

Incubation/Equilibration: The sealed vial is incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.[6]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) at a controlled temperature to allow for the adsorption of the analytes onto the fiber coating.[7]

3. GC-MS Parameters:

-

Desorption: The SPME fiber is retracted and immediately inserted into the hot injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to effectively separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and the internal standard.

-

4. Quantification:

-

A calibration curve is constructed using standard solutions of this compound at different concentrations, with the same amount of internal standard added to each.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

-

The concentration of this compound in the coffee sample is then determined from its peak area ratio using the calibration curve.

Conclusion

This compound is a potent and important aroma compound that contributes significantly to the characteristic "green" and "earthy" notes in the complex aroma profile of coffee. Its formation during roasting via the Maillard reaction and Strecker degradation of L-isoleucine is a key process in the development of coffee's flavor. While its extremely low sensory threshold suggests a high impact on the final aroma, further research is needed to determine its precise concentration in roasted coffee at various roast levels and its sensory detection threshold within the coffee matrix itself. The use of sensitive analytical techniques such as HS-SPME-GC-MS is crucial for the accurate quantification of this compound, enabling a deeper understanding of its role in coffee quality and providing valuable data for process optimization and product development. Continued investigation into the sensory interactions of this compound with other volatile compounds will further elucidate its contribution to the captivating and multifaceted aroma of coffee.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 24168-70-5 [thegoodscentscompany.com]

- 3. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 4. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

The Multifaceted Role of 2-Sec-butyl-3-methoxypyrazine in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sec-butyl-3-methoxypyrazine is a volatile organic compound that plays a significant, yet nuanced, role in the chemical ecology of various insect species. This technical guide synthesizes the current understanding of its function as a semiochemical, acting as both a defensive allomone and an aggregation pheromone. We delve into the available quantitative data on its behavioral and electrophysiological effects, outline detailed experimental protocols for its study, and present putative signaling and biosynthetic pathways. This document aims to provide a comprehensive resource for researchers in chemical ecology, pest management, and drug development by highlighting the importance of this pyrazine (B50134) in mediating critical insect behaviors.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are known to be potent odorants. In the realm of insect chemical communication, these molecules serve as crucial signals for a variety of behaviors, including mating, aggregation, trail-following, and defense. This compound, along with its isomers such as 2-isobutyl-3-methoxypyrazine, has been identified as a key semiochemical in several insect orders, most notably in Coleoptera (beetles) and Lepidoptera (moths). Understanding the precise roles and mechanisms of action of this compound is pivotal for developing novel and targeted pest management strategies and can offer insights into the evolution of chemical signaling.

Dual Functionality: Defensive Allomone and Aggregation Pheromone

This compound exhibits a fascinating dual functionality, acting as a defensive allomone in some species and as an aggregation pheromone in others, a phenomenon known as semiochemical parsimony.

Defensive Allomone in the Wood Tiger Moth (Arctia plantaginis)

In the aposematic wood tiger moth, Arctia plantaginis, this compound is a key component of its chemical defense system.[1] The moth secretes this compound in its thoracic fluid when threatened, and it has been shown to be a deterrent to avian predators.[2][3] Interestingly, the defensive fluids containing this pyrazine are target-specific, deterring birds but not ants.[2][3] This specificity highlights the co-evolutionary arms race between prey and their specific predators. The biosynthesis of this defensive compound in A. plantaginis has been confirmed to be de novo, meaning the moth synthesizes it independently and does not sequester it from its diet.[1][4]

Aggregation Pheromone in the Convergent Ladybird Beetle (Hippodamia convergens)

In the convergent ladybird beetle, Hippodamia convergens, this compound plays a role in the formation of overwintering aggregations.[5][6] This is a critical behavior for survival during harsh environmental conditions. The response to this pyrazine is dose-dependent; at certain concentrations, it attracts conspecifics to aggregation sites, while at higher concentrations, it can act as a repellent.[5][6][7] This suggests a sophisticated regulatory mechanism for maintaining optimal aggregation density. The co-option of a defensive allomone for intraspecific communication as an aggregation pheromone is a remarkable example of evolutionary efficiency.[5][6]

Quantitative Data on Pheromonal Activity

Precise quantitative data on the behavioral and electrophysiological responses to this compound is limited in the current literature. However, studies on the closely related isomer, 2-isobutyl-3-methoxypyrazine, in the leaf beetle Labidostomis lusitanica provide valuable insights into the type of dose-dependent responses that can be expected. It is important to note that the following data is for the isobutyl isomer and should be considered as an illustrative example until specific data for the sec-butyl isomer becomes available.

Table 1: Electrophysiological (EAG) Response of Labidostomis lusitanica to 2-Isobutyl-3-methoxypyrazine

| Stimulus (µg) | Male Mean EAG Response (mV ± SEM) | Female Mean EAG Response (mV ± SEM) |

| 1 | Data not available | Data not available |

| 10 | Lower than female response | Significantly higher than male response (p = 0.04) |

| 100 | Lower than female response | Higher than male response (p = 0.063) |

Source: Adapted from Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae).[8]

Table 2: Behavioral Response of Labidostomis lusitanica to 2-Isobutyl-3-methoxypyrazine in a Dual-Choice Olfactometer

| Stimulus (µg) | Sex | % Attraction to Stimulus | Statistical Significance (p-value) |